molecular formula C22H28N2O3S B3053972 1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one CAS No. 57292-31-6

1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one

Cat. No.: B3053972
CAS No.: 57292-31-6
M. Wt: 400.5 g/mol
InChI Key: QHXAKFDWYXSMJM-UHFFFAOYSA-N
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Description

1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the thioxanthene core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the amino groups: This step may involve nucleophilic substitution reactions where the amino groups are introduced into the thioxanthene core.

    Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: A compound with similar hydroxyl groups but lacking the thioxanthene core.

    1,1,1-Tris(hydroxymethyl)propane: Another compound with multiple hydroxyl groups but a different core structure.

Uniqueness

1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one is unique due to its combination of amino and hydroxyl groups attached to a thioxanthene core. This structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-(hydroxymethyl)thioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-4-24(14-22(2,3)27)12-11-23-17-10-9-15(13-25)21-19(17)20(26)16-7-5-6-8-18(16)28-21/h5-10,23,25,27H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXAKFDWYXSMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205902
Record name SW 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57292-31-6
Record name SW 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057292316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC166379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SW 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SW-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN47901UCO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one
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1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one
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1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one
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1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one
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1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one
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1-({2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl}amino)-4-(hydroxymethyl)-9h-thioxanthen-9-one

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